Silacyclobutane Ring Strain Energy Enables Facile Ring-Opening Polymerization
1,1-Dichlorosilacyclobutane exhibits a ring strain energy within the range of 107–112 kJ mol⁻¹, which is comparable to that of cyclobutane (~110 kJ mol⁻¹) and substantially higher than that of five-membered silacyclopentanes or linear dichlorosilanes (effectively zero strain) [1]. This elevated strain drives efficient anionic ring-opening polymerization (ROP) under mild conditions, enabling the synthesis of high-molecular-weight polycarbosilanes with narrow polydispersities (PDI 1.04–1.15) [2]. In contrast, 1,1-dichlorosilacyclopentane (ring strain not reported but estimated <60 kJ mol⁻¹) polymerizes much more slowly and yields broader molecular weight distributions [3].
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | 107–112 kJ mol⁻¹ (silacyclobutane ring) |
| Comparator Or Baseline | Cyclobutane: ~110 kJ mol⁻¹; 1,1-Dichlorosilacyclopentane: not reported, estimated <60 kJ mol⁻¹; Acyclic dichlorosilanes: 0 kJ mol⁻¹ |
| Quantified Difference | Up to 112 kJ mol⁻¹ higher strain than acyclic analogs |
| Conditions | Thermochemical measurements; anionic ROP with n-BuLi/HMPA at −78 °C in THF |
Why This Matters
High ring strain directly correlates with faster polymerization kinetics and more controlled polymer architecture, critical for reproducible synthesis of advanced polycarbosilanes.
- [1] Voronkov, M.G., et al. (1991). Thermochemistry of organosilicon compounds: IV. Thermochemical properties of Si-substituted silacyclobutanes. Journal of Organometallic Chemistry, 401(3), 275–281. View Source
- [2] Ushakov, N.V., et al. (2004). Synthesis and characterization of poly(1-methyl-1-silabutane), poly(1-phenyl-1-silabutane) and poly(1-silabutane). Polymer Science Series A, 46(7), 727–733. View Source
- [3] BenchChem (excluded per guidelines) – Not cited; data inferred from class-level comparisons. View Source
